molecular formula C18H18ClN5O B2762498 5-amino-1-(2-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899974-12-0

5-amino-1-(2-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2762498
CAS No.: 899974-12-0
M. Wt: 355.83
InChI Key: UPROLFGKGGFZRQ-UHFFFAOYSA-N
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Description

5-amino-1-(2-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the 1,2,3-triazole ring.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Benzyl and Phenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-amino-1-(2-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(2-chlorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(2-chlorobenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-amino-1-(2-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide may exhibit unique properties due to the presence of the ethyl group on the phenyl ring. This subtle difference can influence its biological activity, solubility, and overall chemical behavior.

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-2-12-7-9-14(10-8-12)21-18(25)16-17(20)24(23-22-16)11-13-5-3-4-6-15(13)19/h3-10H,2,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPROLFGKGGFZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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